molecular formula C16H20FN3O2 B2565383 N-(2-fluorophenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide CAS No. 1013765-49-5

N-(2-fluorophenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide

Cat. No. B2565383
CAS RN: 1013765-49-5
M. Wt: 305.353
InChI Key: XKPBETZXMDVJBD-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound like this can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and computational methods . These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present.


Chemical Reactions Analysis

The chemical reactions involving this compound could depend on various factors including its functional groups and the conditions under which the reactions are carried out. Detailed information about its reactivity could be obtained from experimental studies .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as melting point, boiling point, solubility, and stability. These properties can be influenced by the compound’s molecular structure and can be determined experimentally .

Scientific Research Applications

Synthesis and Anticancer Activity

Pyrazole derivatives have been synthesized and evaluated for their anticancer activities across various cancer cell lines, including leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers. These compounds, characterized by their pyrazole carboxamide structure, demonstrated significant anticancer activity, notably against leukemia K-562 and SR cell lines. This highlights the potential of pyrazole derivatives as therapeutic agents in cancer treatment (Ahsan, 2012).

Cytotoxic Evaluation

Further studies on pyrazole-1-carboxamide analogues showed promising cytotoxicity against breast cancer cell lines, indicating the structural significance of the pyrazole core for anticancer activity. These findings suggest the potential of these compounds for further development as anticancer agents, highlighting their effectiveness and the importance of structure-activity relationships (SAR) in drug design (Ahsan et al., 2018).

Antimycobacterial Evaluation

Pyrazole carboxamide analogues have also been synthesized and tested for their antimycobacterial activity against Mycobacterium tuberculosis, showing moderate to high inhibitory activities. This suggests their potential as therapeutic agents against tuberculosis, particularly for strains resistant to conventional treatments (Ahsan et al., 2011).

Anticonvulsant Activity

Research into 3a,4-dihydro-3H-indeno[1,2-c]pyrazole-2-carboxamide/carbothioamide analogues for anticonvulsant activity revealed significant efficacy in minimal clonic seizure models. This underscores the potential of pyrazole derivatives in developing new treatments for epilepsy and related seizure disorders (Ahsan et al., 2013).

Nematocidal Activity

Additionally, certain fluorine-containing pyrazole carboxamides exhibit nematocidal activity against Meloidogyne incognita, a plant-parasitic nematode. This indicates the utility of these compounds in agrochemical applications, providing a novel approach to controlling nematode infestations in agriculture (Zhao et al., 2017).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically relevant for drugs or bioactive compounds. Without specific information or research studies, it’s difficult to predict the mechanism of action for this compound .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. It’s important to handle all chemicals with appropriate safety measures. Material Safety Data Sheets (MSDS) provide information about the potential hazards of a compound and the recommended safety precautions .

properties

IUPAC Name

N-(2-fluorophenyl)-3-propoxy-1-propylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20FN3O2/c1-3-9-20-11-12(16(19-20)22-10-4-2)15(21)18-14-8-6-5-7-13(14)17/h5-8,11H,3-4,9-10H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKPBETZXMDVJBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=N1)OCCC)C(=O)NC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-fluorophenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide

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